molecular formula C20H18FN3O5S B2758970 6-fluoro-4-hydroxy-N-[4-(morpholin-4-ylsulfonyl)phenyl]quinoline-3-carboxamide CAS No. 1018157-53-3

6-fluoro-4-hydroxy-N-[4-(morpholin-4-ylsulfonyl)phenyl]quinoline-3-carboxamide

Cat. No.: B2758970
CAS No.: 1018157-53-3
M. Wt: 431.44
InChI Key: OGHUPSPQQBUJQB-UHFFFAOYSA-N
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Description

6-fluoro-4-hydroxy-N-[4-(morpholin-4-ylsulfonyl)phenyl]quinoline-3-carboxamide is a useful research compound. Its molecular formula is C20H18FN3O5S and its molecular weight is 431.44. The purity is usually 95%.
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Scientific Research Applications

Radioligand Development for Imaging

Quinoline derivatives have been evaluated as potential radioligands for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo with positron emission tomography (PET) (Matarrese et al., 2001). These derivatives are labeled with carbon-11, demonstrating high specific binding to PBR in various organs and suggesting potential applications in the visualization and study of PBR in living organisms.

Fluorescent Probes for Biological Studies

Fluorescent quinoline derivatives have been synthesized for use as fluorescent probes in biological studies. These compounds exhibit strong fluorescence in a wide pH range, making them suitable for biomedical analysis and fluorescent labeling in aqueous media (Hirano et al., 2004). Their stability and pronounced fluorescence properties are advantageous for tracking and analyzing biological samples.

Anticancer and Antitumor Agents

A series of novel 4-(2-fluorophenoxy)quinoline derivatives have been designed, synthesized, and evaluated for their in vitro biological activities against c-Met kinase and several cancer cell lines (Li et al., 2013). These studies indicate that quinoline derivatives can serve as promising leads for the development of new anticancer and antitumor agents.

Tubulin Polymerization Inhibitors

Fluorinated derivatives of quinoline have been studied for their ability to inhibit tubulin polymerization, showing cytotoxic activity against cancer cell lines. This suggests their potential use as chemotherapeutic agents targeting microtubule formation in cancer cells (Řehulka et al., 2020).

Antifungal Agents

Synthesis and evaluation of novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives have shown good antifungal activities, indicating their potential application in the development of new antifungal drugs (Xu et al., 2007).

Properties

IUPAC Name

6-fluoro-N-(4-morpholin-4-ylsulfonylphenyl)-4-oxo-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O5S/c21-13-1-6-18-16(11-13)19(25)17(12-22-18)20(26)23-14-2-4-15(5-3-14)30(27,28)24-7-9-29-10-8-24/h1-6,11-12H,7-10H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHUPSPQQBUJQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CNC4=C(C3=O)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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